molecular formula C9H11ClN2O B2923366 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride CAS No. 2197052-75-6

6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride

Cat. No.: B2923366
CAS No.: 2197052-75-6
M. Wt: 198.65
InChI Key: FYBXKJCBZZNSJO-UHFFFAOYSA-N
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Description

6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride is a chemical compound that has garnered significant interest in the fields of chemistry and medicine. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its unique structure allows it to interact with various biological targets, making it a valuable subject of scientific research.

Scientific Research Applications

6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The compound 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride primarily targets Acetylcholinesterase (AChE) and β-Secretase (BACE 1) . These enzymes play crucial roles in the progression of Alzheimer’s disease (AD). AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine (ACh), while BACE 1 is responsible for the production of amyloid-β peptides, which accumulate abnormally in AD.

Mode of Action

This compound acts as a dual inhibitor of AChE and BACE 1 . By inhibiting these enzymes, it interferes with the breakdown of acetylcholine and the production of amyloid-β peptides. This dual inhibition approach can potentially slow down the progression of AD.

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This can help alleviate the cognitive symptoms of AD. On the other hand, the inhibition of BACE 1 can reduce the production of amyloid-β peptides, thereby slowing down the formation of amyloid plaques, a hallmark of AD .

Result of Action

The compound’s action results in enhanced cholinergic transmission and reduced amyloid plaque formation, which can potentially slow down the progression of AD and alleviate its symptoms . Furthermore, it also exhibits hydrogen peroxide scavenging activity, which could help to reduce the reactive oxygen species (ROS) in the brain of AD patients .

Future Directions

The study of 6-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrochloride and its derivatives as potential treatments for Alzheimer’s disease is a promising area of research . The multitarget-directed ligand (MTDL) approach has been increasingly investigated by many researchers, which have designed a lot of various compounds aiming to different targets by making use of this approach . This approach could lead to the development of more effective treatments for Alzheimer’s disease in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride typically involves the reaction of isoquinoline derivatives with amines under specific conditions. One common method includes the use of molecular operating environments to design and synthesize the compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced analytical techniques ensures that the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: The compound can be reduced to form different derivatives, which may have distinct biological activities.

    Substitution: This reaction involves the replacement of one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes.

Major Products Formed:

Comparison with Similar Compounds

    1,2-Dihydroisoquinolin-3(4H)-one: This compound shares a similar core structure but lacks the amino group, resulting in different biological activities.

    6-Methyl-1,2-dihydroisoquinolin-3(4H)-one:

Uniqueness: 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride is unique due to its dual inhibitory action on acetylcholinesterase and β-secretase, making it a promising candidate for the treatment of Alzheimer’s disease. Its ability to interact with multiple biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

6-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-5-11-9(12)4-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBXKJCBZZNSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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